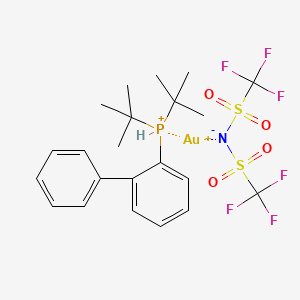

(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide

CAS No.: 1036000-94-8

Cat. No.: VC17272242

Molecular Formula: C22H28AuF6NO4PS2+

Molecular Weight: 776.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1036000-94-8 |

|---|---|

| Molecular Formula | C22H28AuF6NO4PS2+ |

| Molecular Weight | 776.5 g/mol |

| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;ditert-butyl-(2-phenylphenyl)phosphanium;gold(1+) |

| Standard InChI | InChI=1S/C20H27P.C2F6NO4S2.Au/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h7-15H,1-6H3;;/q;-1;+1/p+1 |

| Standard InChI Key | IXAZMTRZKJUWDK-UHFFFAOYSA-O |

| Canonical SMILES | CC(C)(C)[PH+](C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |

Introduction

(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a complex organometallic compound featuring a gold(I) center coordinated to a di-tert-butylphosphinobiphenyl ligand and two trifluoromethanesulfonyl imide anions. This compound is of interest due to its potential applications in catalysis and its unique structural properties.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of a gold(I) precursor with the phosphine ligand and the trifluoromethanesulfonyl imide anions. The exact conditions may vary depending on the specific starting materials and desired yield.

Applications and Research Findings

Gold(I) complexes, including those with phosphine ligands, have been explored for their potential in catalysis, particularly in homogeneous gold(I) catalysis . The steric and electronic properties of the phosphine ligand can significantly influence the catalytic activity of the gold center.

Analytical Techniques

Analytical techniques such as NMR (H, P), HPLC, and mass spectrometry (e.g., LC-MS, UPLC) are commonly used to characterize this compound .

Safety and Handling

Handling of this compound requires appropriate safety precautions due to its chemical reactivity and potential toxicity. Safety information can be found on product documentation from suppliers like Sigma-Aldrich .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume